2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
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Overview
Description
2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a butenoic acid backbone with multiple functional groups, including a hydroxy group, a methylphenyl group, and a triphenylphosphoranylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the butenoic acid backbone, the introduction of the hydroxy and methylphenyl groups, and the addition of the triphenylphosphoranylidene moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the triphenylphosphoranylidene moiety suggests it may interact with biological molecules in unique ways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of this compound will depend on its specific interactions with molecular targets. The triphenylphosphoranylidene moiety may play a key role in these interactions, potentially acting as a ligand for metal ions or as a reactive intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other butenoic acid derivatives with different substituents or other hydrazide derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological interactions. The presence of the triphenylphosphoranylidene moiety is particularly noteworthy, as it may impart unique reactivity and binding properties.
Conclusion
2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex and versatile compound with potential applications in various fields
Properties
CAS No. |
149990-83-0 |
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Molecular Formula |
C32H27N2O5P |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]but-3-enehydrazide |
InChI |
InChI=1S/C32H27N2O5P/c1-23-17-19-24(20-18-23)28(35)21-29(36)31(38)33-34-32(39)30(37)22-40(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-22,35H,1H3,(H,33,38)(H,34,39)/b28-21- |
InChI Key |
FTKLXUMOVXINOL-HFTWOUSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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